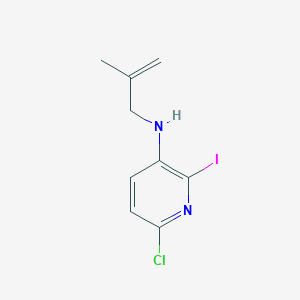
6-Chloro-2-iodo-N-(2-methylallyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of chlorine and iodine atoms to the pyridine ring.
Amidation: Formation of the amine group by reacting with an appropriate amine precursor.
Alkylation: Introduction of the 2-methyl-2-propen-1-yl group through alkylation reactions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of ligands for coordination chemistry.
Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
- Utilized in the development of agrochemicals such as herbicides and insecticides.
- Applied in material science for the synthesis of functional materials.
作用機序
The mechanism of action of 6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific biological context.
類似化合物との比較
Similar Compounds
- 6-chloro-2-iodo-3-Pyridinamine
- 6-chloro-2-bromo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine
- 6-chloro-2-iodo-N-(2-ethyl-2-propen-1-yl)-3-Pyridinamine
Uniqueness
6-chloro-2-iodo-N-(2-methyl-2-propen-1-yl)-3-Pyridinamine is unique due to the specific combination of halogen atoms and the 2-methyl-2-propen-1-yl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C9H10ClIN2 |
|---|---|
分子量 |
308.54 g/mol |
IUPAC名 |
6-chloro-2-iodo-N-(2-methylprop-2-enyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10ClIN2/c1-6(2)5-12-7-3-4-8(10)13-9(7)11/h3-4,12H,1,5H2,2H3 |
InChIキー |
SWMFDYHRWXIICS-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CNC1=C(N=C(C=C1)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















